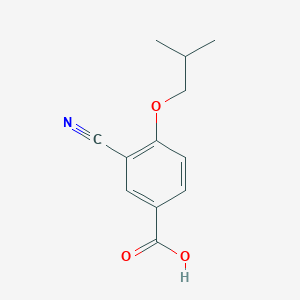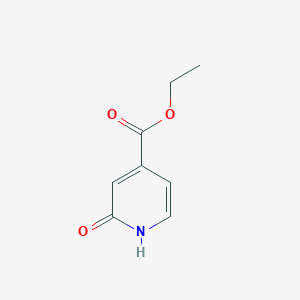
3-Cyano-4-isobutoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyano-4-isobutoxybenzoic acid is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 . It is used in various fields due to its importance.
Synthesis Analysis
The synthesis of 3-Cyano-4-isobutoxybenzoic acid can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . Another method involves the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature .Molecular Structure Analysis
The molecular structure of 3-Cyano-4-isobutoxybenzoic acid is represented by the InChI code1S/C12H13NO3/c1-8(2)7-16-11-4-3-9(12(14)15)5-10(11)6-13/h3-5,8H,7H2,1-2H3,(H,14,15) . Physical And Chemical Properties Analysis
3-Cyano-4-isobutoxybenzoic acid is a white crystalline powder with a melting point of 118-120°C. It is soluble in organic solvents, such as acetone and methanol, but insoluble in water.Applications De Recherche Scientifique
Liquid Crystal Properties
Research has shown that compounds similar to 3-Cyano-4-isobutoxybenzoic acid, particularly those with substituted benzoyloxybenzoic acid structures, exhibit liquid crystalline behavior. For instance, 3-(4-cyano-benzyloxycarbonyl)-4-(4-n-octyloxybenzoyloxy)benzoic acid, a structurally related compound, has been studied for its liquid crystalline properties, indicating potential applications in areas such as display technologies and optical materials (Weissflog et al., 1996).
Optical and Electronic Applications
Cyano-substituted compounds derived from benzoic acid, similar to 3-Cyano-4-isobutoxybenzoic acid, have been investigated for their optical properties. These studies are significant for developing materials with potential applications in electronics and optics. For example, compounds containing a cyano group demonstrated enhanced emission properties in aggregated states, relevant to the development of luminogenic materials (Jia et al., 2013).
Corrosion Inhibition
Research on similar benzoic acid derivatives, like 3-Hydroxybenzoic acid, has explored their use as corrosion inhibitors. These studies suggest the potential for 3-Cyano-4-isobutoxybenzoic acid in protective coatings and anti-corrosive treatments for metals (Narváez et al., 2005).
Synthesis of Biologically Relevant Compounds
3-Cyano-4-isobutoxybenzoic acid and related structures have been utilized in the synthesis of complex organic molecules. These synthetic processes are crucial for creating biologically active compounds, potentially useful in pharmaceuticals and other chemical industries (Conti et al., 2007).
Materials Science and Polymer Chemistry
Cyano-substituted benzoic acids have been investigated for their utility in the synthesis of polymers and advanced materials. These studies highlight the potential use of 3-Cyano-4-isobutoxybenzoic acid in the development of new materials with specific physical properties, like enhanced thermal stability and hydrophilicity (Mikroyannidis, 1995).
Safety And Hazards
Propriétés
IUPAC Name |
3-cyano-4-(2-methylpropoxy)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-8(2)7-16-11-4-3-9(12(14)15)5-10(11)6-13/h3-5,8H,7H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSZYDWVXISOEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C(=O)O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629861 |
Source


|
| Record name | 3-Cyano-4-(2-methylpropoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-4-isobutoxybenzoic acid | |
CAS RN |
528607-60-5 |
Source


|
| Record name | 3-Cyano-4-(2-methylpropoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(Methoxycarbonyl)bicyclo[2.2.2]oct-1-yl]propanoic acid](/img/structure/B1371277.png)





![2-[Cyclopropyl(methoxy)methylene]malononitrile](/img/structure/B1371292.png)





